1-[7-methoxy-3-(trifluoromethyl)quinolin-6-yl]pyrrolidin-2-one
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Overview
Description
1-[7-methoxy-3-(trifluoromethyl)quinolin-6-yl]pyrrolidin-2-one is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring substituted with a methoxy group at the 7th position and a trifluoromethyl group at the 3rd position, along with a pyrrolidin-2-one moiety attached at the 6th position
Preparation Methods
The synthesis of 1-[7-methoxy-3-(trifluoromethyl)quinolin-6-yl]pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of Substituents: The methoxy and trifluoromethyl groups can be introduced through electrophilic aromatic substitution reactions. For example, methoxylation can be achieved using methanol and a strong acid catalyst, while trifluoromethylation can be performed using trifluoromethyl iodide and a suitable base.
Attachment of Pyrrolidin-2-one: The final step involves the coupling of the quinoline derivative with pyrrolidin-2-one using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-[7-methoxy-3-(trifluoromethyl)quinolin-6-yl]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the quinoline ring or the carbonyl group in the pyrrolidin-2-one moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline ring, allowing for the introduction of various functional groups. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
Major products formed from these reactions depend on the specific conditions and reagents used, but can include a variety of substituted quinoline derivatives with altered biological activities.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown promise as a fluorescent probe for studying biological systems due to its unique photophysical properties.
Medicine: Quinoline derivatives, including this compound, are explored for their potential as antimalarial, anticancer, and antimicrobial agents.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[7-methoxy-3-(trifluoromethyl)quinolin-6-yl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The trifluoromethyl group enhances its lipophilicity, improving cell membrane permeability and increasing its efficacy. The methoxy group can influence its binding affinity to biological targets, while the pyrrolidin-2-one moiety may contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Similar compounds to 1-[7-methoxy-3-(trifluoromethyl)quinolin-6-yl]pyrrolidin-2-one include other quinoline derivatives such as:
Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.
Quinidine: An antiarrhythmic agent with a methoxy group at the 6th position but lacking the trifluoromethyl group.
Cinchonine: A natural alkaloid with a quinoline structure but different functional groups.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
CAS No. |
2751611-50-2 |
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Molecular Formula |
C15H13F3N2O2 |
Molecular Weight |
310.3 |
Purity |
95 |
Origin of Product |
United States |
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